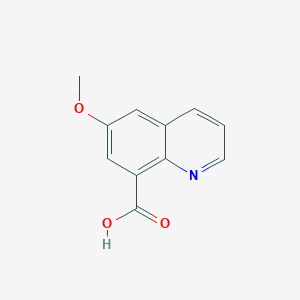
6-Methoxyquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinoline-8-carboxylic acid is a chemical compound used for pharmaceutical testing . It is also available in the form of a hydrochloride .
Synthesis Analysis
The synthesis of 6-Methoxyquinoline-8-carboxylic acid involves several steps. The reaction conditions include heating with sulfuric acid and potassium hydroxide at 150 - 170℃ . Other methods involve the use of diethyl sulfate and sodium carbonate . The reaction conditions and operations in the experiment are detailed in the source .
Molecular Structure Analysis
The molecular formula of 6-Methoxyquinoline-8-carboxylic acid is C11H9NO3 . The InChI code is 1S/C11H9NO3.ClH/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14;/h2-6H,1H3,(H,13,14);1H .
Physical And Chemical Properties Analysis
The physical form of 6-Methoxyquinoline-8-carboxylic acid hydrochloride is a powder . The molecular weight is 239.66 . The storage temperature is room temperature .
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
6-Methoxyquinoline-8-carboxylic acid: is a compound of interest in medicinal chemistry due to its quinoline core, a structure found in many pharmacologically active molecules. Quinoline derivatives have been studied for their anticancer properties, as they can interfere with various biological pathways that are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The quinoline moiety is also known for its antimicrobial properties. Research into 6-Methoxyquinoline-8-carboxylic acid could lead to the development of new antibiotics that are effective against resistant strains of bacteria, addressing a critical need in the fight against infectious diseases .
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Quinoline derivatives, including 6-Methoxyquinoline-8-carboxylic acid , are being explored for their potential to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis .
Antituberculosis Activity
Tuberculosis remains a major global health challenge. The quinoline scaffold is a promising candidate for the development of new antituberculosis drugs. Research into 6-Methoxyquinoline-8-carboxylic acid may contribute to finding more effective treatments for this disease .
Antimalarial Potential
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example6-Methoxyquinoline-8-carboxylic acid could serve as a starting point for the synthesis of novel antimalarial agents that overcome resistance to existing drugs .
Green Chemistry: Sustainable Synthesis
The synthesis of quinoline derivatives, including 6-Methoxyquinoline-8-carboxylic acid , is an area of interest in green chemistry. Researchers are developing more sustainable chemical processes to produce these compounds, reducing the environmental impact of pharmaceutical manufacturing .
Safety And Hazards
The safety information for 6-Methoxyquinoline-8-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-methoxyquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKBRQKJFQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinoline-8-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2874729.png)
![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)
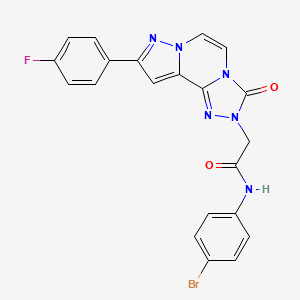
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)
![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)
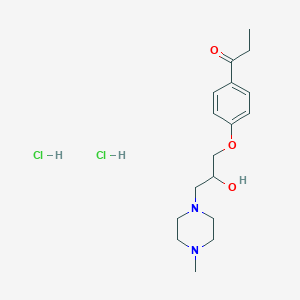
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)
![3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2874744.png)
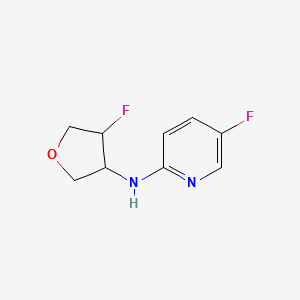
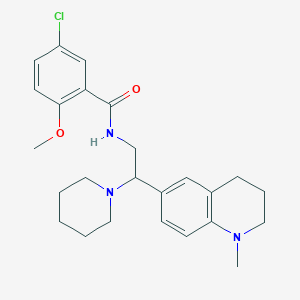
![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)
![Methyl 3-[(4-chlorophenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2874751.png)